molecular formula C7H12N2O3 B1462437 3-(3-Oxopiperazin-1-YL)propanoic acid CAS No. 1036592-02-5

3-(3-Oxopiperazin-1-YL)propanoic acid

Cat. No.: B1462437
CAS No.: 1036592-02-5
M. Wt: 172.18 g/mol
InChI Key: MEPQLYCZCYIEQT-UHFFFAOYSA-N
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Description

3-(3-Oxopiperazin-1-yl)propanoic acid is a heterocyclic carboxylic acid containing a piperazine ring. It serves as a valuable building block in organic synthesis, particularly in medicinal chemistry, due to its ability to form various derivatives and its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxopiperazin-1-yl)propanoic acid typically involves the reaction of piperazine with a suitable acylating agent, followed by subsequent steps to introduce the carboxylic acid functionality. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxopiperazin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

3-(3-Oxopiperazin-1-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Oxopiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Oxopiperazin-1-yl)propanoic acid include:

    (3-Oxopiperazin-1-yl)acetic acid: Another piperazine derivative with similar structural features.

    3-(3-Oxopiperazin-1-yl)butanoic acid: A homologous compound with an extended carbon chain.

Uniqueness

This compound is unique due to its specific combination of a piperazine ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-oxopiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-6-5-9(4-2-8-6)3-1-7(11)12/h1-5H2,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPQLYCZCYIEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036592-02-5
Record name 3-(3-oxopiperazin-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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